molecular formula B4H6 B1230990 Tris(boranyl)borane

Tris(boranyl)borane

Cat. No.: B1230990
M. Wt: 49.3 g/mol
InChI Key: QCUFEJNRHBHENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(boranyl)borane, specifically referred to as tris(ortho-carboranyl)borane (BoCb₃), is a halogen-free Lewis superacid synthesized via the reaction of HSiEt₃ with a catalytic amount of B(C₆F₅)₃ in CDCl₃ at ambient conditions . Its structure features three ortho-carboranyl (Cb) groups—boron-rich icosahedral clusters—attached to a central boron atom (Figure 1 in ). This unique architecture confers exceptional Lewis acidity, quantified by the Gutmann-Beckett method (AN = 84.6), surpassing traditional fluorinated boranes like B(C₆F₅)₃ (AN = 78.7) . BoCb₃ is isolable and stable under ambient conditions, a rarity among Lewis superacids, and its halogen-free nature reduces environmental and handling concerns compared to halogenated analogs .

Properties

Molecular Formula

B4H6

Molecular Weight

49.3 g/mol

IUPAC Name

tris(boranyl)borane

InChI

InChI=1S/B4H6/c1-4(2)3/h1-3H2

InChI Key

QCUFEJNRHBHENA-UHFFFAOYSA-N

SMILES

BB(B)B

Canonical SMILES

BB(B)B

Origin of Product

United States

Preparation Methods

The synthesis of Tris(boranyl)borane involves several methods, including:

Chemical Reactions Analysis

Tris(boranyl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron oxides.

    Reduction: Reduction reactions can convert this compound into simpler boron hydrides.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include halogenating agents like ClSiMe3 and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(boranyl)borane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(boranyl)borane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can act as Lewis acids, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Lewis Acidity and Key Properties

Compound Acceptor Number (AN) Halogen Content Stability (Ambient) Key Application
Tris(ortho-carboranyl)borane 84.6 None High Hydrosilylation
B(C₆F₅)₃ 78.7 Fluorine Moderate Olefin polymerization
(CF₃)₃BCO N/A Fluorine Low Spectroscopic studies
Anti-B₁₈H₂₂ N/A None High Laser materials

Table 2. Environmental and Handling Considerations

Compound Toxicity Concerns Waste Disposal Challenges Green Chemistry Compatibility
BoCb₃ Low Minimal High
B(C₆F₅)₃ Moderate Fluorine waste Low
Fluorinated triarylboranes Moderate Fluorine waste Moderate

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